1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one is a chemical compound characterized by its unique spirocyclic structure. This compound contains a spiro ring system, which is a bicyclic structure where two rings are connected through a single atom. The presence of chlorine atoms and an oxaspiro ring makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
The synthesis of 1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable ketone with dichlorocarbene, generated in situ. The reaction conditions often require the use of a strong base such as sodium hydroxide or potassium tert-butoxide, and the reaction is carried out in an inert solvent like dichloromethane .
Industrial production methods for this compound are not widely documented, but laboratory synthesis remains the primary approach for obtaining this compound for research purposes.
Analyse Chemischer Reaktionen
1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of more complex spirocyclic structures or open-chain derivatives.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used
Eigenschaften
Molekularformel |
C8H10Cl2O2 |
---|---|
Molekulargewicht |
209.07 g/mol |
IUPAC-Name |
3,3-dichloro-6-oxaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C8H10Cl2O2/c9-8(10)6(11)4-7(8)2-1-3-12-5-7/h1-5H2 |
InChI-Schlüssel |
AWFOGYAJNFDXLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC(=O)C2(Cl)Cl)COC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.